molecular formula C15H12F2N2 B175151 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- CAS No. 199594-82-6

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-

Cat. No.: B175151
CAS No.: 199594-82-6
M. Wt: 258.27 g/mol
InChI Key: VPEWBYMJUVSDBS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-, also known as 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-, is a useful research compound. Its molecular formula is C15H12F2N2 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

199594-82-6

Molecular Formula

C15H12F2N2

Molecular Weight

258.27 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole

InChI

InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3

InChI Key

VPEWBYMJUVSDBS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F

199594-82-6

Synonyms

1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this Example, 1-(2,6-difluorobenzyl)-4-methylbenzimidazole (49) was prepared according to Method D. To 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (Example 40) (1.82 g, 4.52 mmol) dissolved in 1.5 M H2SO4 (40 mL) was added KMnO4 (1.50 g, 9.49 mmol, 160 M%). After 1 h at room temperature, the reaction mixture was filtered and washed with water. The brown solid was collected, suspended in acetone/methanol and filtered. The filtrate was collected and purified by flash chromatography eluting with 10% MeOH/CH2Cl2 increasing to 50% MeOH/CH2Cl2 to produce 1.42 g (4.70 mmol, 80% yield) of white powder. 1H-NMR (200 MHz, CD2Cl2): δ7.99 (br s, 1H, H2), 7.37 (br d, J=7.9 Hz, 1H, H7), 7.32 (m, 1H, H4″), 7.17 (dd, J=7.3, 7.9 Hz, 1H, H6), 7.03 (d, J=3.2 Hz, 1H, H5), 6.96 (m, 2H, H3″,5″,), 5.40 (s, 2H, CH2PhF2), 2.59 (s, 3H, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
80%

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